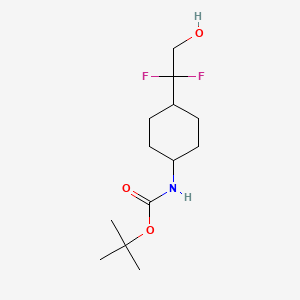
tert-Butyl (4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C13H23F2NO3 and a molecular weight of 279.33 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a difluoro-hydroxyethyl group. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative that contains the difluoro-hydroxyethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoro group can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydroxyethyl derivative.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of difluoro-hydroxyethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to study metabolic pathways .
Medicine: In medicinal chemistry, tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro-hydroxyethyl group can form hydrogen bonds and other interactions with the active site of enzymes, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(4-iodophenyl)carbamate
- tert-butyl N-(4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl)carbamate
Comparison: tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate is unique due to the presence of the difluoro-hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications .
Properties
Molecular Formula |
C13H23F2NO3 |
|---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H23F2NO3/c1-12(2,3)19-11(18)16-10-6-4-9(5-7-10)13(14,15)8-17/h9-10,17H,4-8H2,1-3H3,(H,16,18) |
InChI Key |
MQJKCDAJEFSFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


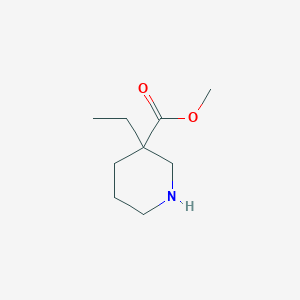


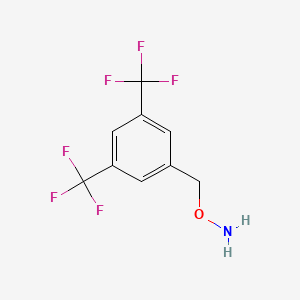
![5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid](/img/structure/B15317966.png)
![4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)
![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)

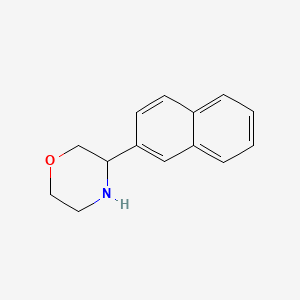
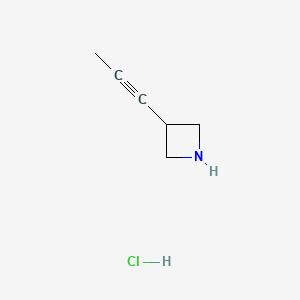
![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)
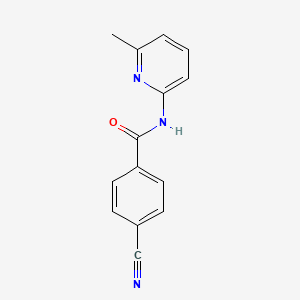

![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
